N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide
Description
N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide is a heterocyclic compound featuring a chromeno[2,3-c]pyrazole core fused with a phenyl ring and substituted with a 3-(methylthio)phenylacetamide moiety. The acetamide linker facilitates hydrogen bonding, critical for molecular recognition in biological systems.
Properties
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(3-oxo-2-phenyl-4H-chromeno[2,3-c]pyrazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3S/c1-32-20-12-7-9-18(15-20)26-23(29)16-27-25-21(14-17-8-5-6-13-22(17)31-25)24(30)28(27)19-10-3-2-4-11-19/h2-13,15H,14,16H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEHDMQIPPZBFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CN2C3=C(CC4=CC=CC=C4O3)C(=O)N2C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the condensation of 3-methylthiobenzaldehyde with ethyl acetoacetate, forming a benzylidene intermediate. This intermediate undergoes cyclization with hydrazine hydrate, producing the chromeno[2,3-c]pyrazole core. Finally, acylation with N-(3-(methylthio)phenyl)acetamide yields the target compound. The reactions are carried out under controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound might involve similar synthetic routes but optimized for large-scale operations. This includes the use of automated reactors for precise control of reaction conditions and the implementation of continuous flow processes to enhance efficiency and consistency. Purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The keto group in the chromone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic substitution reactions, introducing new functional groups into the molecule.
Common Reagents and Conditions: Reagents commonly used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions typically involve appropriate solvents (e.g., ethanol, methanol, dichloromethane), controlled temperatures, and specific catalysts to facilitate the desired transformations.
Major Products:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's promising anticancer properties. Research indicates that derivatives of similar structures exhibit significant inhibitory effects against various cancer cell lines. For instance, compounds with oxadiazole cores have shown IC50 values ranging from 0.47 to 1.4 µM against thymidylate synthase, an important enzyme in DNA synthesis, suggesting potential in targeting cancer cells .
Case Studies:
- A study involving N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide demonstrated effective growth inhibition in several cancer cell lines, including HCT116 and MCF7, with IC50 values indicating strong antiproliferative activity .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Compounds with similar structural motifs have shown enhanced activity against gram-positive bacteria compared to gram-negative strains. The presence of specific functional groups enhances lipophilicity, facilitating better membrane penetration and biological activity .
Case Studies:
- In vitro studies revealed that synthesized derivatives exhibited significant antibacterial activity against Bacillus species, showcasing their potential as new antimicrobial agents .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the chromeno-pyrazole framework.
- Introduction of the methylthio group via nucleophilic substitution.
- Acetylation to yield the final product.
Characterization Techniques:
The compound is characterized using various spectroscopic methods:
- Nuclear Magnetic Resonance (NMR): Provides insights into the molecular structure and purity.
- Fourier Transform Infrared Spectroscopy (FTIR): Identifies functional groups present in the compound.
- Mass Spectrometry (MS): Confirms the molecular weight and structural integrity.
Mechanism of Action
The mechanism by which N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide exerts its effects involves interaction with specific molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of certain enzymes or signaling pathways critical for cancer cell proliferation and survival. The compound’s anti-inflammatory effects could be attributed to its ability to modulate the production of inflammatory mediators.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparison
Table 1: Key Structural and Crystallographic Differences
Key Observations:
Core Heterocycle Differences: The target compound’s chromenopyrazole core differs from the dihydro-pyrazole in and the benzothiazole trioxide in . Chromenopyrazole’s extended π-system may enhance aromatic interactions in biological targets compared to the smaller pyrazole or benzothiazole systems. The benzothiazole trioxide in introduces sulfone groups, increasing polarity and hydrogen-bonding capacity .
Substituent Effects: Position of Methylthio/Methylsulfanyl: The target compound’s 3-(methylthio)phenyl group versus the 4-(methylsulfanyl)phenyl in alters electronic distribution. The para-substitution in may improve crystallinity (evidenced by lower R factor: 0.042 vs. 0.039 in ), while meta-substitution in the target compound could disrupt symmetry, affecting packing . Hydroxyl vs.
Crystallographic Insights :
- The dihydro-pyrazole derivative was studied at 100 K with a mean C–C bond length of 0.002 Å, indicating high precision, while the benzothiazole derivative at 230 K showed slightly larger deviations (mean C–C = 0.004 Å), possibly due to thermal motion .
- Both analogs used SHELX software (SHELXL, SHELXS) for refinement, underscoring its reliability in small-molecule crystallography .
Biological Activity
N-(3-(methylthio)phenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide is a complex organic compound that belongs to a class of fused pyrazole derivatives. These compounds are known for their diverse biological activities, which include anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound can be described by its chemical formula and has a molecular weight of approximately 364.46 g/mol. Its structure includes a methylthio group, a pyrazole ring, and a chromeno moiety, contributing to its potential biological activities.
Anticancer Activity
Fused pyrazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cervical HeLa and prostate DU 205 cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .
Anti-inflammatory Properties
Compounds similar to this compound have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. The presence of the pyrazole core is crucial for this activity, as it enhances the ability to modulate inflammatory pathways effectively .
Antimicrobial Effects
The biological activity of fused pyrazole derivatives also extends to antimicrobial properties. Studies have reported that these compounds exhibit antibacterial and antifungal activities against various pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes within the microorganisms .
Data Summary
| Activity | Mechanism | References |
|---|---|---|
| Anticancer | Induction of apoptosis | , |
| Anti-inflammatory | Inhibition of cytokines | , |
| Antimicrobial | Disruption of cell membranes | , |
Case Studies
- Anticancer Efficacy : A study conducted on a series of pyrazole derivatives revealed that modifications at the 5-position significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the role of substituents in influencing the compound's interaction with cellular targets, suggesting that this compound could be further optimized for improved efficacy .
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory effects of similar compounds in animal models showed a reduction in edema and pain response upon administration. The study concluded that these compounds could serve as potential therapeutic agents for treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
